Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate
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Overview
Description
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate is a unique chemical compound known for its intricate structure and diverse applications. This compound is characterized by its tricyclic framework, which includes an oxatricyclo ring system. Its chemical formula is C9H12O3, and it is often used in various fields such as drug synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted tricyclic compounds. These products often retain the core tricyclic structure, making them valuable intermediates in further chemical synthesis .
Scientific Research Applications
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s tricyclic structure often plays a key role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate: Known for its unique tricyclic structure and diverse applications.
This compound analogs: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Uniqueness
This compound stands out due to its specific tricyclic framework, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as drug synthesis and material science .
Properties
IUPAC Name |
methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8(10)9-6-4-2-3-5(6)7(9)12-9/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOUPBRFOHFWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CCCC3C1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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